molecular formula C6H10O4S B13162995 3-methyl-1,1-dioxothiolane-3-carboxylic acid

3-methyl-1,1-dioxothiolane-3-carboxylic acid

Cat. No.: B13162995
M. Wt: 178.21 g/mol
InChI Key: VNQWJDMKAXWKEJ-UHFFFAOYSA-N
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Description

3-methyl-1,1-dioxothiolane-3-carboxylic acid is a sulfur-containing heterocyclic compound It is characterized by a five-membered ring structure with a sulfur atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,1-dioxothiolane-3-carboxylic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,1-dioxothiolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alcohols, amines, and acyl chlorides are commonly employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

3-methyl-1,1-dioxothiolane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1,1-dioxothiolane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

3-methyl-1,1-dioxothiolane-3-carboxylic acid can be compared with other sulfur-containing heterocycles, such as:

    Thiazolidines: These compounds also contain a five-membered ring with sulfur and nitrogen atoms.

    Thiophenes: These are aromatic sulfur-containing heterocycles with applications in materials science and pharmaceuticals.

    Thiazoles: These compounds have a five-membered ring with sulfur and nitrogen atoms and are known for their antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific ring structure and the presence of both a sulfur atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-methyl-1,1-dioxothiolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c1-6(5(7)8)2-3-11(9,10)4-6/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQWJDMKAXWKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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